molecular formula C10H8N2O2S B10815710 Acetic acid, 2-(1-phthalazinylthio)-

Acetic acid, 2-(1-phthalazinylthio)-

Cat. No.: B10815710
M. Wt: 220.25 g/mol
InChI Key: PALYUVYEAVDKLW-UHFFFAOYSA-N
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Description

Acetic acid, 2-(1-phthalazinylthio)-: is an organic compound that features a phthalazine ring attached to an acetic acid moiety via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, 2-(1-phthalazinylthio)- typically involves the reaction of phthalazine derivatives with thiol-containing compounds under specific conditions. One common method includes the use of hydrazine hydrate and 4-cyanobenzoate, which are refluxed with substituted aldehydes or acetophenone. This reaction forms a Schiff base, which further reacts with thioglycolic acid in the presence of acetic acid to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Acetic acid, 2-(1-phthalazinylthio)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: FeCl3 in the presence of an oxidizing agent.

    Reduction: Hydrogen gas or metal hydrides under controlled conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce various substituted phthalazine compounds.

Scientific Research Applications

Chemistry: In chemistry, acetic acid, 2-(1-phthalazinylthio)- is used as a precursor for synthesizing more complex molecules

Biology: This compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its ability to form stable complexes with metal ions makes it useful in probing metalloprotein functions.

Medicine: In medicine, derivatives of acetic acid, 2-(1-phthalazinylthio)- are being explored for their potential therapeutic properties. These include anti-inflammatory and antimicrobial activities, making them candidates for drug development .

Industry: Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of acetic acid, 2-(1-phthalazinylthio)- involves its interaction with specific molecular targets. The sulfur atom in its structure allows it to form strong bonds with metal ions, which can inhibit or activate certain enzymes. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: Acetic acid, 2-(1-phthalazinylthio)- is unique due to its specific phthalazine-thio linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Conclusion

Acetic acid, 2-(1-phthalazinylthio)- is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industrial applications alike. Continued exploration of its properties and applications will likely yield new insights and innovations.

Properties

IUPAC Name

2-phthalazin-1-ylsulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-9(14)6-15-10-8-4-2-1-3-7(8)5-11-12-10/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALYUVYEAVDKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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